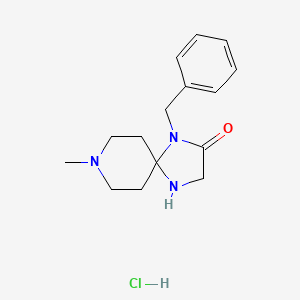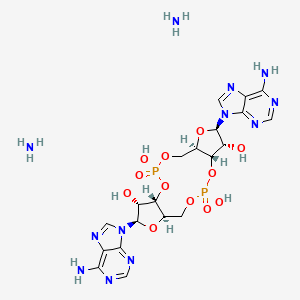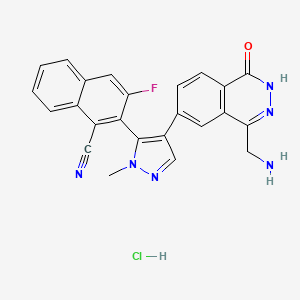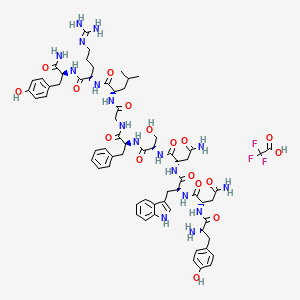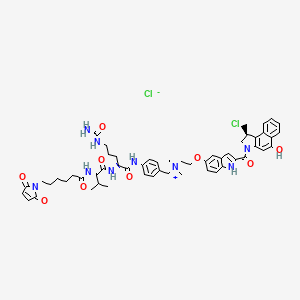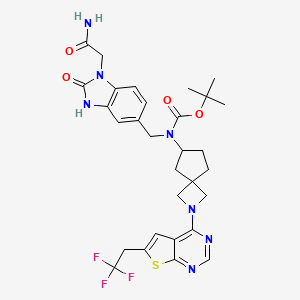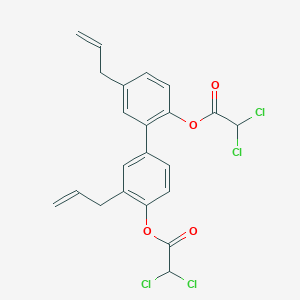
Honokiol DCA
Overview
Description
Honokiol DCA is a useful research compound. Its molecular formula is C22H18Cl4O4 and its molecular weight is 488.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Honokiol DCA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Honokiol DCA including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment :
- Honokiol DCA induces apoptotic cell death in human squamous lung cancer cells by modulating proteins like Bcl-XL and Bad, and activating caspase-3 (Yang et al., 2002).
- It shows activity against vemurafenib-resistant melanomas by increasing respiration and reactive oxygen generation (Bonner et al., 2016).
- In colon cancer, Honokiol combined with radiation suppresses cancer stem cell proliferation and induces apoptosis (Ponnurangam et al., 2012).
- It inhibits the growth of pancreatic cancer cells and enhances the cytotoxic effects of gemcitabine (Arora et al., 2011).
Neurological Disorders :
- Honokiol DCA has potential applications in anxiety, pain, cerebrovascular injury, epilepsy, and cognitive disorders including Alzheimer's disease (Woodbury et al., 2013).
Cardioprotection :
- It protects the heart from doxorubicin cardiotoxicity by improving mitochondrial function (Huang et al., 2017).
Dermatological Applications :
- Honokiol and magnolol possess antioxidative, anti-inflammatory, anti-tumor, and anti-microbial properties, beneficial for dermatologic disorders (Shen et al., 2010).
Liver Health :
- It ameliorates abnormal changes in hepatic CYP activity and transporter mRNA expression in type 2 diabetic rats (Wang et al., 2018).
Vascular Health :
- Honokiol may prevent atherosclerotic vascular disease by preventing oxidized LDL-induced endothelial dysfunction (Ou et al., 2006).
Antimicrobial Activity :
- Honokiol acts as a pro-oxidant in Candida albicans, causing apoptosis through mitochondrial dysfunction (Sun et al., 2017).
Immunomodulation :
- It enhances the immunogenicity of cholangiocarcinoma cells, increasing the effectiveness of DC-based vaccine formulation (Jiraviriyakul et al., 2019).
General Therapeutic Properties :
- Honokiol DCA has been noted for its potential usefulness in various disorders including liver cancer, neuroprotection, anti-spasmodic, antidepressant, anti-tumorigenic, antithrombotic, antimicrobial, and analgesic properties (Rauf et al., 2021).
properties
IUPAC Name |
[4-[2-(2,2-dichloroacetyl)oxy-5-prop-2-enylphenyl]-2-prop-2-enylphenyl] 2,2-dichloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLHVAHFGNFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Honokiol DCA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



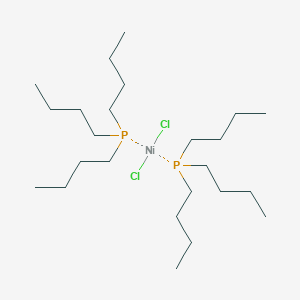
![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
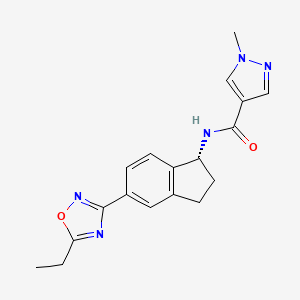
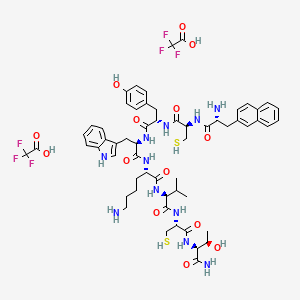
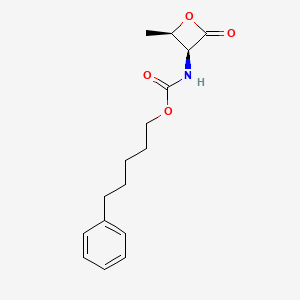
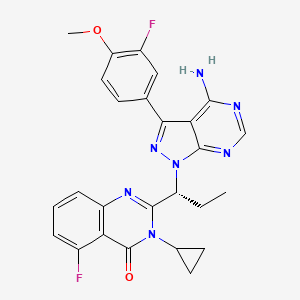
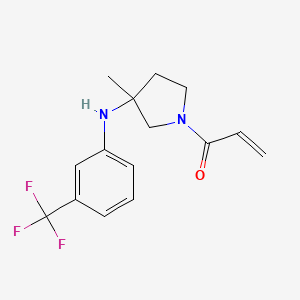
![N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B8198285.png)
